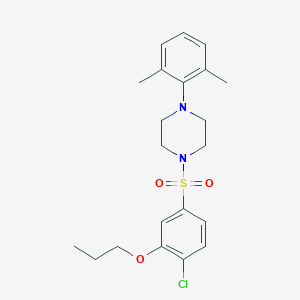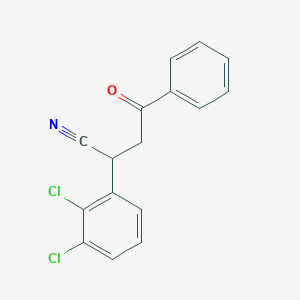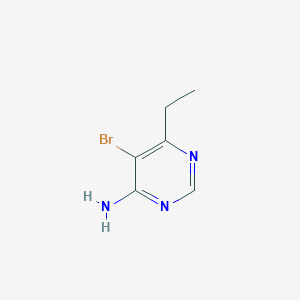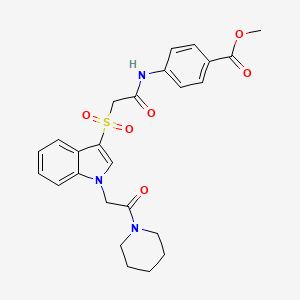![molecular formula C14H17Cl B2551662 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-99-3](/img/structure/B2551662.png)
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s as part of scientific research into the endocannabinoid system and has since been used extensively in laboratory experiments to understand the mechanisms of action of cannabinoids.
作用机制
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues. Additionally, this compound has been shown to have effects on mood and behavior, including reducing anxiety and inducing feelings of relaxation.
实验室实验的优点和局限性
One of the advantages of using 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane in laboratory experiments is that it is a potent and selective agonist of the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without interference from other signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for researchers.
However, there are also limitations to using this compound in laboratory experiments. One limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of this compound in laboratory experiments may not fully capture the complex interactions between cannabinoids and other signaling pathways in the body.
未来方向
There are many potential future directions for research involving 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is ongoing research into the potential therapeutic uses of cannabinoids, including the use of this compound as a treatment for pain, inflammation, and other conditions.
Conclusion:
This compound is a synthetic cannabinoid that has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While there are limitations to using this compound in laboratory experiments, it remains a valuable tool for researchers studying the endocannabinoid system and the potential therapeutic uses of cannabinoids.
合成方法
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane is typically synthesized using a multistep process involving the reaction of various reagents and solvents. The exact method of synthesis may vary depending on the specific laboratory protocol, but typically involves the use of organic chemistry techniques such as chromatography and distillation.
科学研究应用
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been used in a variety of laboratory experiments, including studies on the effects of cannabinoids on pain, inflammation, and mood. This compound has also been used to study the effects of cannabinoids on the brain and nervous system.
属性
IUPAC Name |
1-(chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENFBRLKNXODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)


![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)


![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)


![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
